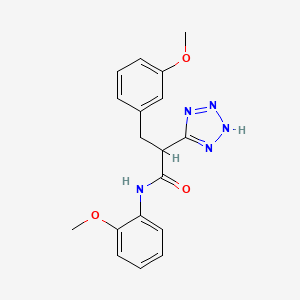

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Structure and Key Features The compound features a propanamide backbone substituted at the second carbon with a 2H-tetrazol-5-yl group and at the third carbon with a 3-methoxyphenyl moiety. The N-terminus is linked to a 2-methoxyphenyl group. The dual methoxy groups on the aromatic rings contribute to electronic and steric properties, influencing solubility and receptor interactions .

Molecular Formula: C₁₉H₂₀N₅O₃

Molecular Weight: 366.40 g/mol

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-13-7-5-6-12(10-13)11-14(17-20-22-23-21-17)18(24)19-15-8-3-4-9-16(15)26-2/h3-10,14H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFRFCWDLJMRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a coupling reaction between sodium tetrazolate and dibromobutane, yielding several regioisomers, with the target compound being the major product. The synthesis involved refluxing these reactants in acetonitrile, followed by purification through column chromatography .

Structural Insights

The molecular formula of the compound is C20H22N8O2. X-ray crystallography revealed that it crystallizes in the monoclinic space group P21/c. The structure consists of two identical phenyl tetrazole fragments linked by a butylene group. Notably, the dihedral angles between the phenyl groups and adjacent tetrazolyl rings are 5.32° and 15.37°, indicating a degree of planarity that may influence its biological activity .

Anticancer Properties

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance cytotoxicity .

Table 1: Cytotoxicity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Jurkat | 23.30 ± 0.35 | |

| Compound 2 | A-431 | <1000 | |

| This compound | TBD | TBD |

The presence of methoxy groups on the phenyl rings appears to play a crucial role in enhancing the anticancer activity by facilitating hydrophobic interactions with target proteins .

The proposed mechanism for the anticancer activity involves interaction with Bcl-2 protein, where molecular dynamics simulations have indicated that hydrophobic contacts are predominant, with fewer hydrogen bonding interactions observed . This suggests that the compound may induce apoptosis in cancer cells through disruption of anti-apoptotic pathways.

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been studied for their antibacterial properties. The presence of electron-withdrawing groups on phenyl rings has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Related Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Aromatic Rings

Table 1: Substituent Modifications and Molecular Properties

Key Observations :

Relevance to Target Compound :

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Analysis :

Challenges :

- Regioselectivity in tetrazole synthesis (1H- vs. 2H-tautomers).

- Purification of hydrophobic analogs (e.g., ethyl/methyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.